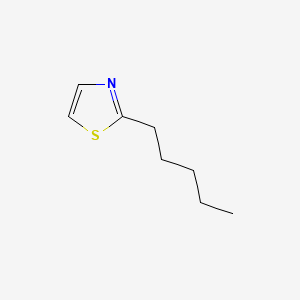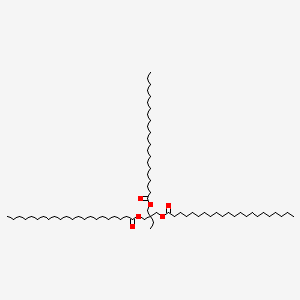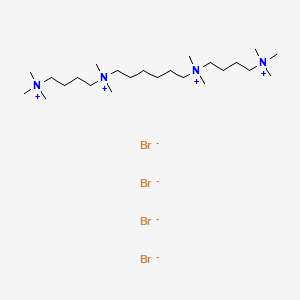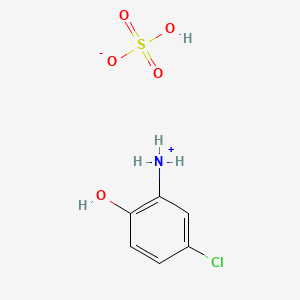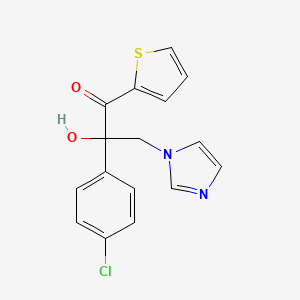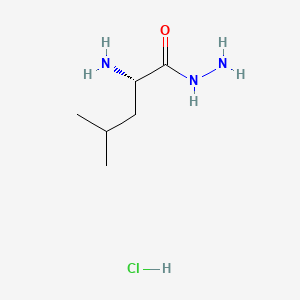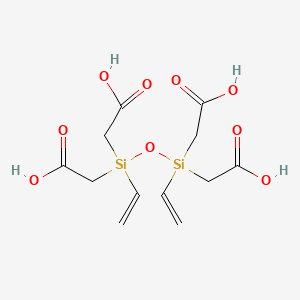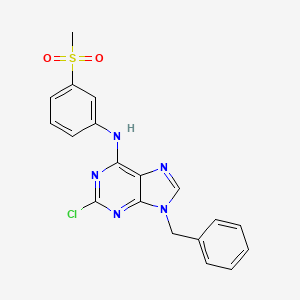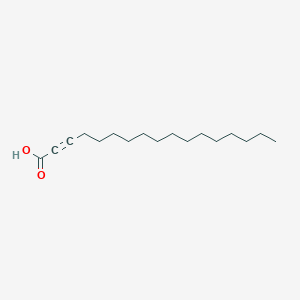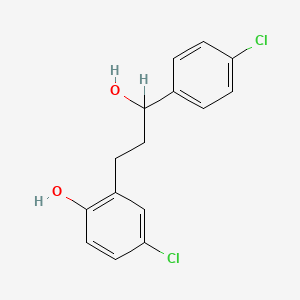
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol is an organic compound that belongs to the class of phenylpropanoids These compounds are characterized by a phenyl group attached to a three-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol typically involves the reaction of p-chlorobenzaldehyde with 5-chloro-2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the final product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation techniques can also be employed to achieve the reduction step on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form a fully saturated alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of p-chlorobenzophenone derivatives.
Reduction: Formation of fully saturated alcohols.
Substitution: Formation of various substituted phenylpropanoids.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorine atoms may enhance its lipophilicity, facilitating membrane penetration. The compound may also act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(p-Chlorophenyl)-2-(5-chloro-2-hydroxyphenyl)ethanol: Similar structure but with a shorter carbon chain.
1-(p-Chlorophenyl)-3-(4-hydroxyphenyl)propan-1-ol: Similar structure but with a hydroxyl group instead of a chlorine atom on the phenyl ring.
1-(p-Chlorophenyl)-3-(5-chloro-2-methoxyphenyl)propan-1-ol: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
1-(p-Chlorophenyl)-3-(5-chloro-2-hydroxyphenyl)propan-1-ol is unique due to the presence of both chlorine and hydroxyl groups, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
93962-67-5 |
|---|---|
Formule moléculaire |
C15H14Cl2O2 |
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
4-chloro-2-[3-(4-chlorophenyl)-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C15H14Cl2O2/c16-12-4-1-10(2-5-12)14(18)7-3-11-9-13(17)6-8-15(11)19/h1-2,4-6,8-9,14,18-19H,3,7H2 |
Clé InChI |
ZRSNFMIYYITIIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CCC2=C(C=CC(=C2)Cl)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



